2-Bromothiophene

Overview

Description

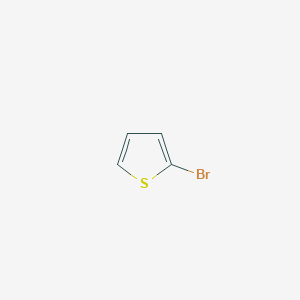

2-Bromothiophene (C₄H₃BrS) is a halogenated heterocyclic compound with a bromine substituent at the 2-position of the thiophene ring. It serves as a critical intermediate in organic synthesis, particularly in the preparation of conjugated polymers, pharmaceuticals, and optoelectronic materials. Key synthesis methods include:

- Bromination with NBS: Used in the preparation of donor–acceptor–donor heptameric ligands for optoelectronic applications .

- KBrO₃/HBr in a two-phase system: Provides high yields (≥95%) without contamination by 2,5-dibromothiophene .

- H₂O₂/HBr methods: Modern protocols achieve >95% selectivity for this compound, minimizing 3-bromothiophene byproducts .

Structural studies via microwave spectroscopy reveal rotational constants (e.g., A = 5313.3 MHz, B = 1565.9 MHz, C = 1302.7 MHz for the ground state) and suggest a symmetric thiophene-like ring structure, though debates about asymmetry persist . Its unique phase behavior includes three distinct melting points observed via differential scanning calorimetry (DSC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromothiophene can be synthesized through the bromination of thiophene. One common method involves dissolving thiophene in acetic acid and adding bromine in a glacial acetic acid solution at temperatures below 10°C. This reaction yields this compound with high selectivity .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thiophene with hydrobromic acid and hydrogen peroxide in a reactor equipped with a stirrer, condenser, and thermometer. The reaction is carried out at around 40°C, followed by thermal reaction and rectification to obtain the final product .

Chemical Reactions Analysis

Photochemical Reactions

2-Bromothiophene undergoes ultraviolet (UV)-induced dissociation, primarily through bromine loss. A study using velocity-map imaging at 265–245 nm revealed:

-

Primary pathway : Homolytic C–Br bond cleavage generates a bromine atom (Br) and a resonance-stabilized C₄H₃S radical.

-

Secondary dissociation : At higher photon energies, the C₄H₃S radical further decomposes into smaller fragments like CS and C₃H₃ .

Mechanistic Insight :

The Br atom is predominantly released in its ground spin-orbit state (²P₃/₂), with momentum distributions aligning with theoretical predictions for direct bond rupture .

Halogen Transfer Reactions

This compound acts as a bromine donor in base-catalyzed aromatic halogen transfer reactions. Key applications include:

-

N-Heteroarene C–H etherification : In the presence of KO-t-Bu, bromine transfers from this compound to N-heteroarenes (e.g., thiazoles), forming intermediates that undergo nucleophilic substitution with alcohols .

Example Reaction :

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Thiazole + 2-Et-1-hexanol | KO-t-Bu, 2,5-dibromothiophene | 74% | 2-Ethoxyhexylthiazole |

This method enables regioselective functionalization of heteroarenes without requiring directing groups .

Metalation-Alkylation Reactions

The bromine substituent facilitates selective deprotonation at the 5-position of the thiophene ring, enabling alkylation:

-

Step 1 : Deprotonation with strong bases (e.g., LDA) generates a thienyllithium intermediate.

-

Step 2 : Reaction with electrophiles (R-X) yields 5-alkylated-2-bromothiophene derivatives .

Notable Example :

Reaction with methyl iodide produces 5-methyl-2-bromothiophene in >95% yield .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings, leveraging the C–Br bond as a reactive site:

Table: Representative Coupling Reactions

These reactions are critical for synthesizing π-conjugated materials used in organic electronics .

Disproportionation Under Basic Conditions

In the presence of strong bases, this compound undergoes disproportionation, a reaction first reported by Nord in 1951:

-

Products : A mixture of thiophene, polybrominated thiophenes, and HBr .

-

Mechanism : Base-induced deprotonation followed by bromine migration and recombination.

This reactivity is exploited in halogen dance methodologies to access complex substitution patterns .

Scientific Research Applications

Organic Synthesis

Key Building Block

2-Bromothiophene serves as an essential intermediate in the synthesis of numerous organic compounds. Its reactivity allows for the formation of various derivatives that are crucial in the development of pharmaceuticals and agrochemicals. For instance, it can undergo nucleophilic substitution reactions to yield a wide array of functionalized thiophenes.

Case Study: Synthesis of Thiophene Derivatives

A notable study highlighted the use of this compound in synthesizing biologically active thiophene derivatives through palladium-catalyzed cross-coupling reactions. These derivatives have shown potential as anti-cancer agents, demonstrating the compound's relevance in medicinal chemistry .

Material Science

Conductive Polymers

In material science, this compound is utilized in developing conductive polymers and organic electronic materials. Its incorporation into polymer matrices enhances the performance of devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

| Material | Application | Performance Metrics |

|---|---|---|

| OLEDs | Light emission | High efficiency and color tunability |

| Organic Solar Cells | Energy conversion | Improved stability and efficiency |

Case Study: OLED Development

Research has demonstrated that incorporating this compound into OLED structures significantly improves device efficiency due to its excellent charge transport properties .

Pharmaceutical Development

Biologically Active Compounds

this compound plays a critical role in pharmaceutical development, particularly in synthesizing compounds with anti-inflammatory and anti-cancer properties. Its derivatives have been investigated for their potential therapeutic effects.

| Compound Type | Activity | Target Disease |

|---|---|---|

| Thiophene Derivatives | Anti-cancer | Various cancers |

| Anti-inflammatory Agents | Inhibition of inflammatory pathways | Chronic inflammatory diseases |

Case Study: Drug Discovery

A study explored the synthesis of novel thiophene-based compounds from this compound, leading to promising results in preclinical trials for cancer treatment .

Research in Photovoltaics

Organic Photovoltaic Cells

this compound is extensively researched for its application in organic photovoltaic cells. It contributes to improved energy conversion efficiency compared to traditional materials.

| Parameter | Traditional Materials | With this compound |

|---|---|---|

| Energy Conversion Efficiency (%) | 5-10% | 10-15% |

| Stability | Moderate | Enhanced |

Case Study: Efficiency Improvement

Studies have shown that devices incorporating this compound exhibit enhanced stability and efficiency under operational conditions, making them suitable for commercial applications .

Chemical Sensors

Environmental Monitoring

The unique properties of this compound make it suitable for developing chemical sensors that detect environmental pollutants. These sensors can monitor air and water quality effectively.

| Sensor Type | Target Pollutant | Detection Limit (ppm) |

|---|---|---|

| Gas Sensors | VOCs | <1 |

| Water Quality Sensors | Heavy metals | <0.01 |

Case Study: Sensor Development

Research has demonstrated that sensors based on this compound can detect volatile organic compounds (VOCs) at low concentrations, providing a practical solution for environmental monitoring .

Mechanism of Action

The mechanism of action of 2-Bromothiophene involves its ability to participate in various chemical reactions due to the presence of the bromine atom, which makes it a good leaving group. This property allows it to undergo substitution and coupling reactions, forming new compounds with different properties. In pharmaceuticals, it acts as a precursor, undergoing further chemical transformations to produce active drugs .

Comparison with Similar Compounds

Comparison with Similar Brominated Thiophenes

3-Bromothiophene

- Synthesis : Traditionally derived from 2,3,5-tribromothiophene via Grignard entrainment, yielding <50% due to tedious purification .

- Key Differences: Selectivity: 3-Bromothiophene is challenging to isolate due to competing α-bromination in thiophene. In contrast, 2-bromothiophene benefits from regioselective protocols . Applications: Limited utility in cross-coupling reactions compared to this compound, which is widely used in Suzuki-Miyaura couplings for pharmaceuticals and polymers .

2,5-Dibromothiophene

- Synthesis: Direct bromination of thiophene with Br₂/HBr achieves >90% yield but lacks positional selectivity, making it unsuitable for mono-brominated targets .

- Key Differences :

- Reactivity : The second bromine at the 5-position deactivates the ring, reducing suitability for further functionalization compared to this compound .

- Applications : Primarily used in polymer crosslinking, whereas this compound is preferred in perovskite solar cells for grain growth and passivation .

2-Bromo-5-nitrothiophene

- Synthesis : Nitration of this compound introduces a nitro group at the 5-position, though synthetic details are sparse in the provided evidence .

- Key Differences :

- Hazards : Classified under GHS as hazardous (specific risks unstated), whereas this compound’s safety profile is less documented but assumed to require standard brominated compound handling .

- Utility : The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitutions uncommon in this compound .

Structural and Functional Comparisons

Mechanistic Insights and Reactivity

- Regioselectivity : The 2-position in thiophene is more reactive toward electrophilic substitution due to lower steric hindrance and favorable resonance stabilization .

- Cross-Coupling Efficiency: this compound’s bromine is optimally positioned for Pd-catalyzed couplings, enabling efficient synthesis of complex molecules (e.g., antimalarials and donor-acceptor polymers) .

- Passivation in Solar Cells : this compound’s strong interaction with perovskite precursors improves film morphology compared to ethyl ether, attributed to its higher viscosity and miscibility with precursor solvents .

Biological Activity

2-Bromothiophene is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including halogenation of thiophene or via electrophilic aromatic substitution. The presence of a bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that certain bromothiophene derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| 4-Bromo-2-thiophenol | Staphylococcus aureus | 6.25 µg/mL |

| 5-Bromo-3-thiophenecarboxylic acid | Salmonella Typhi | 3.125 mg/mL |

These findings suggest that modifications to the thiophene ring can enhance the antibacterial potency of the compounds.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives. For example, compounds incorporating this moiety have been evaluated against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anticancer Activity of Bromothiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | <25 |

| 4-Bromo-3-thiophenecarboxylic acid | MCF-7 | 30 |

| 5-Bromo-2-thiophenecarboxamide | PC-3 | <50 |

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways such as cell cycle arrest and modulation of apoptotic markers.

Structure-Activity Relationship (SAR)

The biological activity of bromothiophene derivatives is significantly influenced by their structural characteristics. The introduction of different substituents on the thiophene ring alters the electronic properties and steric factors, which can enhance or diminish biological efficacy.

Key observations from SAR studies include:

- Positioning of Substituents : Substituents at the 3 and 4 positions relative to the bromine atom often yield higher activity against microbial strains.

- Functional Groups : The presence of electron-withdrawing groups tends to increase antimicrobial activity, while electron-donating groups may enhance anticancer properties.

Case Studies

- Antibacterial Activity Against Salmonella Typhi : A recent study synthesized a series of bromothiophene derivatives and evaluated their efficacy against multidrug-resistant Salmonella Typhi. The compound with dual thiophene moieties exhibited an MIC of 3.125 mg/mL, showcasing significant potential as an antibacterial agent .

- Anticancer Screening : Another investigation assessed various bromothiophene derivatives for their antiproliferative effects on HepG-2 and MCF-7 cell lines. Compounds demonstrated IC50 values below 25 µM, indicating strong anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromothiophene, and how do reaction conditions influence yield and purity?

- This compound is synthesized via electrophilic bromination of thiophene using bromine in the presence of Lewis acids (e.g., FeBr₃). Yield optimization requires precise control of stoichiometry (Br₂:thiophene ~1:1) and temperature (0–5°C to minimize di-substitution). Post-synthesis purification involves fractional distillation under reduced pressure, with purity verified via GC-MS . Alternative routes include Pd-catalyzed cross-coupling for functionalized derivatives, where end-capping with this compound ensures controlled polymer chain termination in conjugated systems .

Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns (e.g., coupling constants for bromine’s anisotropic effects).

- Microwave Spectroscopy: Resolves rotational constants (e.g., , , ) and quadrupole coupling parameters () for bromine isotopes (⁷⁹Br, ⁸¹Br), critical for studying ring deformation and symmetry deviations .

- UV-Vis and Mass Spectrometry: UV photodissociation at 255 nm reveals fragmentation pathways (e.g., Br loss to form thiophenoxyl radicals), while time-of-flight mass spectra quantify branching ratios of dissociation products .

Q. What strategies mitigate side reactions during functionalization of this compound in organic synthesis?

- Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings to suppress β-hydride elimination.

- Low-temperature lithiation (-78°C) prevents ring-opening in Friedel-Crafts acylation steps.

- Huang-Minlon reduction of intermediate ketones ensures selective deoxygenation to alkyl chains without bromine displacement .

Advanced Research Questions

Q. How do contradictory structural models of this compound arise from electron diffraction vs. microwave spectroscopy, and how can they be resolved?

- Electron diffraction data initially suggested asymmetric ring structures (A/B models), but microwave spectroscopy reanalysis supported symmetric geometries with rotational constants matching symmetry. Discrepancies arise from vibrational averaging in diffraction vs. ground-state rotational data. Hybrid methods (e.g., computational DFT with experimental rotational constants) reconcile these by accounting for dynamic Jahn-Teller distortions .

Q. What mechanistic insights can be gained from the UV photodissociation dynamics of this compound?

- At 255 nm excitation, C–Br bond cleavage dominates, producing thiophenoxyl radicals (C₄H₃S•) and Br atoms. Wavelength-dependent branching fractions (Fig. 2 in ) suggest non-adiabatic transitions between excited states. Time-resolved ion imaging with 118 nm ionization tracks radical recombination pathways, revealing intersystem crossing efficiencies <15% in the gas phase .

Q. How does this compound’s electronic structure influence its performance in organic photovoltaic (OPV) materials?

- As an electron-deficient comonomer, this compound lowers the HOMO level of donor-acceptor copolymers, enhancing open-circuit voltage (). However, bromine’s steric bulk reduces π-orbital overlap, lowering charge mobility. Balancing these effects requires optimizing copolymer side chains (e.g., alkyl vs. aryl groups) and using DFT to predict bandgaps .

Q. What are the limitations of using this compound in nickel-catalyzed cross-coupling reactions for heterocyclic assemblies?

- Competing C–Br vs. C–S activation leads to homocoupling byproducts. Adding Zn dust as a reductant suppresses Ni(II) deactivation but risks over-reduction of intermediates. Recent advances employ chelating diamines (e.g., TMEDA) to stabilize Ni(0) intermediates, achieving >85% yield in bithiophene synthesis .

Q. Methodological Guidance

Q. How should researchers design experiments to address contradictory literature data on this compound’s reactivity?

- Step 1: Systematically replicate prior conditions (e.g., solvent polarity, catalyst loading) while monitoring intermediates via in-situ IR.

- Step 2: Use high-level theory (e.g., CCSD(T)/def2-TZVP) to model transition states and identify hidden variables (e.g., trace moisture accelerating hydrolysis).

- Step 3: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What databases and search strategies are recommended for comprehensive literature reviews on this compound?

- SciFinder: Search by CAS RN (1003-09-4) to bypass naming inconsistencies. Use reaction queries to filter synthetic protocols.

- Web of Science: Combine keywords ("this compound" AND "photochemistry") with Boolean operators.

- Google Scholar: Link institutional access to retrieve full texts and track citations for seminal papers .

Q. Data Analysis and Reporting

Q. How can researchers interpret conflicting NMR and X-ray crystallography data for this compound derivatives?

- NMR detects dynamic equilibria (e.g., rotational isomers) invisible to X-ray. For crystalline derivatives, compare solid-state (X-ray) and solution (NMR) data. If discrepancies persist, variable-temperature NMR identifies coalescence points for conformational exchange .

Q. What statistical methods validate reproducibility in studies of this compound’s photochemical behavior?

Properties

IUPAC Name |

2-bromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCRZHGAIRVWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061389 | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly brown liquid with a stench; [Acros Organics MSDS] | |

| Record name | 2-Bromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-09-4, 60326-18-3 | |

| Record name | 2-Bromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060326183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF929NUW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.